

# Application Note: Unambiguous NMR Chemical Shift Assignment of 1,3-Propanediol-2-<sup>13</sup>C

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1,3-Propanediol-2-<sup>13</sup>C

CAS No.: 285138-84-3

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## Introduction

1,3-Propanediol is a valuable chemical intermediate in the synthesis of various polymers, such as polytrimethylene terephthalate (PTT), and is also used as a solvent and antifreeze.<sup>[1][2]</sup> Isotopic labeling, specifically with <sup>13</sup>C at the central carbon (C2), provides a powerful tool for mechanistic studies, metabolic pathway elucidation, and reaction monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate and unambiguous assignment of the NMR signals is paramount for the correct interpretation of experimental data. This application note provides a comprehensive guide and detailed protocols for the complete <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignment of 1,3-Propanediol-2-<sup>13</sup>C. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require a robust and self-validating approach to structural characterization.

## The Causality Behind the Experimental Strategy

The molecular structure of 1,3-propanediol is symmetrical, with two chemically equivalent primary alcohol functionalities (C1 and C3) and a central secondary carbon (C2). The introduction of a <sup>13</sup>C isotope at the C2 position breaks this symmetry from an NMR perspective,

inducing observable one-bond and two-bond  $^1\text{H}$ - $^{13}\text{C}$  and  $^{13}\text{C}$ - $^{13}\text{C}$  spin-spin couplings. Our strategy is to leverage a suite of 1D and 2D NMR experiments to systematically correlate protons and carbons, thereby achieving an unequivocal assignment.

The workflow begins with simple 1D  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  experiments to obtain an overview of the proton and carbon environments. Subsequently, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups. The core of the assignment is then built upon two-dimensional correlation spectroscopy. The Heteronuclear Single Quantum Coherence (HSQC) experiment will definitively link each proton to its directly attached carbon. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal longer-range (2- and 3-bond) correlations, confirming the connectivity of the carbon skeleton.

## Experimental Protocols

### Part 1: Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data. The concentration and choice of solvent can significantly impact spectral resolution and sensitivity.

#### Protocol 1: Standard Sample Preparation

- Analyte: 1,3-Propanediol-2- $^{13}\text{C}$
- Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterium oxide ( $\text{D}_2\text{O}$ ) are common choices. The use of deuterated solvents is crucial for the NMR instrument's lock system and to avoid large solvent proton signals that can obscure analyte peaks.[3]
- Concentration: For a standard 5 mm NMR tube, a concentration of 10-50 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended for  $^1\text{H}$  NMR.[4][5] For  $^{13}\text{C}$  NMR, a higher concentration of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[4]
- Procedure:
  - Weigh the desired amount of 1,3-Propanediol-2- $^{13}\text{C}$  directly into a clean, dry vial.

- Add the appropriate volume of deuterated solvent.
- Gently vortex or sonicate the vial to ensure complete dissolution.
- Transfer the solution to a high-quality 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).
- Cap the NMR tube securely.

## Part 2: NMR Data Acquisition

The following experiments should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

### Protocol 2: 1D $^1\text{H}$ NMR Acquisition

- Purpose: To obtain a high-resolution proton spectrum, revealing chemical shifts, multiplicities, and integration.
- Experiment: Standard  $^1\text{H}$  pulse-acquire experiment.
- Key Parameters:
  - Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.
  - Acquisition Time: 2-4 seconds to ensure good digital resolution.
  - Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.
  - Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

### Protocol 3: 1D $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition

- Purpose: To obtain a proton-decoupled carbon spectrum, showing the chemical shift of each unique carbon atom.
- Experiment: Standard  $^{13}\text{C}$  pulse-acquire experiment with proton decoupling.
- Key Parameters:

- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans (ns): 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

#### Protocol 4: DEPT-135 Acquisition

- Purpose: To differentiate between CH/CH<sub>3</sub> (positive signals) and CH<sub>2</sub> (negative signals) carbons. Quaternary carbons are not observed.
- Experiment: DEPT-135 pulse sequence.
- Key Parameters: Similar to the <sup>13</sup>C{<sup>1</sup>H} experiment, but with the appropriate DEPT pulse sequence selected.

#### Protocol 5: 2D <sup>1</sup>H-<sup>13</sup>C HSQC Acquisition

- Purpose: To identify one-bond correlations between protons and the carbons they are directly attached to.<sup>[6]</sup>
- Experiment: Edited HSQC with gradient selection (e.g., hsqcedetgpcisp2).
- Key Parameters:
  - <sup>1</sup>H Spectral Width (F2): Same as the 1D <sup>1</sup>H experiment.
  - <sup>13</sup>C Spectral Width (F1): Set to encompass all expected carbon signals (e.g., 0-80 ppm).
  - Number of Increments (F1): 128-256 increments.
  - Number of Scans (ns): 2-8 scans per increment.
  - One-bond coupling constant (<sup>1</sup>JCH): Typically set to an average value of 145 Hz.

#### Protocol 6: 2D <sup>1</sup>H-<sup>13</sup>C HMBC Acquisition

- Purpose: To identify long-range (typically 2 and 3 bond) correlations between protons and carbons.[7]
- Experiment: HMBC with gradient selection (e.g., hmbcgp1pndqf).
- Key Parameters:
  - $^1\text{H}$  Spectral Width (F2): Same as the 1D  $^1\text{H}$  experiment.
  - $^{13}\text{C}$  Spectral Width (F1): Same as the HSQC experiment.
  - Number of Increments (F1): 256-512 increments.
  - Number of Scans (ns): 4-16 scans per increment.
  - Long-range coupling constant ( $^n\text{JCH}$ ): Optimized for an average value of 8-10 Hz.

## Data Processing and Analysis

Acquired data should be processed using appropriate NMR software such as Mnova, NMRium, or ACD/Labs NMR Software.[8][9][10][11][12]

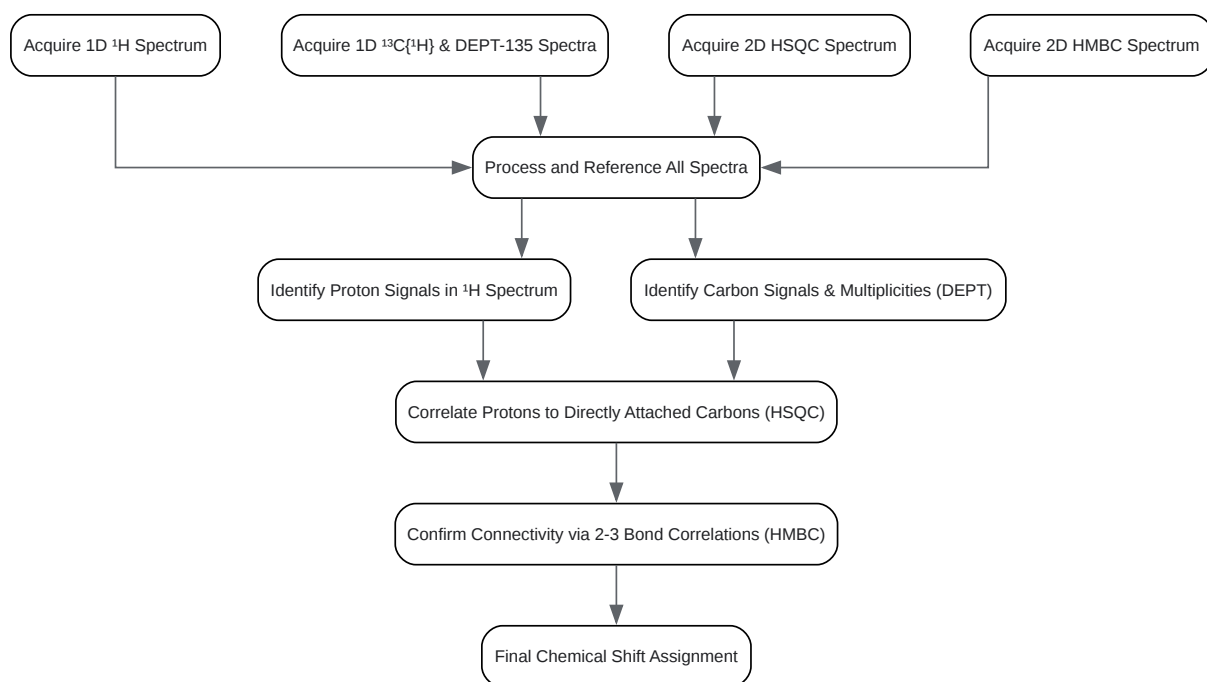
- Fourier Transform: Apply Fourier transformation to both dimensions of the acquired data.
- Phasing: Carefully phase the 1D spectra and both dimensions of the 2D spectra.
- Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
- Referencing: Calibrate the chemical shift axis. For samples in  $\text{CDCl}_3$ , the residual solvent peak at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$  can be used as an internal reference.[13] For  $\text{D}_2\text{O}$ , an external reference like DSS or TSP is often used, or the residual HDO peak can be set to approximately 4.79 ppm.[14]

## Expected Results and Interpretation

The following table summarizes the expected chemical shifts for 1,3-Propanediol. Note that the specific values may vary slightly depending on the solvent, concentration, and temperature.[14]  
[15]

Atom	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)	Multiplicity ( <sup>1</sup> H)	DEPT-135
H1/H3	~3.67	~61.3	Triplet	Negative
H2	~1.78	~36.5	Quintet	Negative
OH	Variable	-	Singlet	-

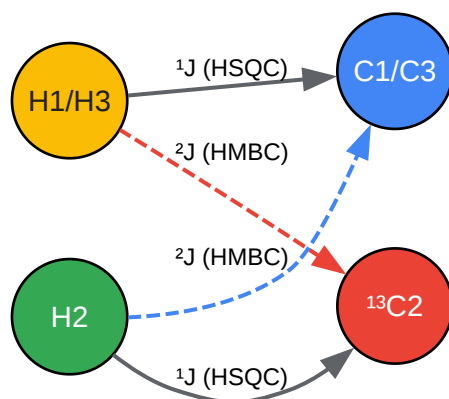
## Interpretation Workflow:



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Caption: NMR Data Acquisition and Analysis Workflow.

- **$^1\text{H}$  Spectrum Analysis:** The  $^1\text{H}$  NMR spectrum will show two main signals in the aliphatic region (excluding the hydroxyl proton, which is variable and may exchange with residual water). The protons on C1 and C3 (H1/H3) are chemically equivalent and will appear as a triplet due to coupling with the two protons on C2. The protons on C2 (H2) will appear as a quintet due to coupling with the two protons on C1 and the two protons on C3.
- **$^{13}\text{C}$  and DEPT-135 Spectra Analysis:** The proton-decoupled  $^{13}\text{C}$  spectrum will show two signals. The DEPT-135 spectrum will confirm that both signals correspond to  $\text{CH}_2$  groups as they will both be negative. The signal for the isotopically labeled C2 will be significantly more intense than the C1/C3 signal at natural abundance.
- **HSQC Analysis:** The HSQC spectrum will show two cross-peaks, definitively correlating the proton and carbon signals.
  - A cross-peak between the  $^1\text{H}$  signal at  $\sim 3.67$  ppm and the  $^{13}\text{C}$  signal at  $\sim 61.3$  ppm assigns these to H1/H3 and C1/C3, respectively.
  - A cross-peak between the  $^1\text{H}$  signal at  $\sim 1.78$  ppm and the  $^{13}\text{C}$  signal at  $\sim 36.5$  ppm assigns these to H2 and C2.
- **HMBC Analysis and Final Assignment:** The HMBC spectrum provides the final, unambiguous confirmation of the structure.
  - A correlation will be observed between the protons on C1/C3 ( $\sim 3.67$  ppm) and the carbon at C2 ( $\sim 36.5$  ppm). This is a two-bond correlation.
  - A correlation will be observed between the protons on C2 ( $\sim 1.78$  ppm) and the carbons at C1/C3 ( $\sim 61.3$  ppm). This is also a two-bond correlation.



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## Sources

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- To cite this document: BenchChem. [Application Note: Unambiguous NMR Chemical Shift Assignment of 1,3-Propanediol-2-<sup>13</sup>C]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602384/docs#application-note-unambiguous-nmr-chemical-shift-assignment-of-1-3-propanediol-2-c\]](https://www.benchchem.com/product/b1602384/docs#application-note-unambiguous-nmr-chemical-shift-assignment-of-1-3-propanediol-2-c)

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